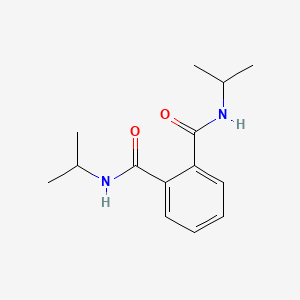

N,N'-Diisopropylphthalamide

Vue d'ensemble

Description

“N,N’-Diisopropylphthalamide” is a chemical compound with the molecular formula C14H20N2O2 . It has a molecular weight of 248.32100 .

Molecular Structure Analysis

The molecular structure of “N,N’-Diisopropylphthalamide” consists of a central nitrogen atom that is bonded to an ethyl group and two isopropyl groups .Physical And Chemical Properties Analysis

“N,N’-Diisopropylphthalamide” has a density of 1.048g/cm3 and a boiling point of 462.8ºC at 760 mmHg . Its melting point is 210-213ºC (lit.) .Applications De Recherche Scientifique

Synthesis and Characterization in Supramolecular Chemistry

N,N'-Diisopropylphthalamide, similar to other naphthalene diimides (NDIs), plays a significant role in supramolecular chemistry due to its ability to form host-guest complexes, which are key in molecular switching devices such as catenanes and rotaxanes. These complexes are vital for the development of molecular machines and sensors. Functional NDIs like N,N'-Diisopropylphthalamide exhibit properties crucial for the synthesis of materials with potential applications in artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).

Electronic and Spectroscopic Properties in Material Science

The electronic and spectroscopic properties of NDIs, including N,N'-Diisopropylphthalamide, are of significant interest in material science. Their applications extend to conducting thin films and molecular sensors, leveraging the structure-function relationships that are critical for supramolecular ensembles and molecular wires. These properties are fundamental for advancements in organic electronics, photovoltaic devices, and flexible displays (Bhosale, Jani, & Langford, 2008).

Photophysical Properties and Applications in Artificial Photosynthesis

Core-substituted naphthalenediimides, closely related to N,N'-Diisopropylphthalamide, demonstrate significant photophysical properties. These substances are investigated for their potential in creating artificial photosystems, which are essential for harvesting solar energy and converting it into chemical energy. This research is crucial for the development of organic solar cells and other photovoltaic technologies (Sakai, Mareda, Vauthey, & Matile, 2010).

Use in Organic Electronics and Photovoltaic Devices

NDIs, including N,N'-Diisopropylphthalamide, are recognized for their high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability. These properties make thempromising candidates for use in organic electronics and photovoltaic devices. They are studied extensively for their potential real-world uses across a wide variety of applications, including non-fullerene acceptors in solar cells, highlighting their versatility and effectiveness in these fields (Bhosale et al., 2021).

Potential in Organic Field-Effect Transistors (OFET)

Naphthalene diimide (NDI) copolymers, which N,N'-Diisopropylphthalamide could potentially be a part of, are attractive n-type materials for use in organic electronic devices. Their structure and properties, like polymer crystallinity and electronic mobilities, are crucial for OFET performance. Studies show that by adjusting the content of components like thiophene in the copolymer backbone, it's possible to significantly enhance the performance of these materials in OFET applications (Durban, Kazarinoff, & Luscombe, 2010).

Propriétés

IUPAC Name |

1-N,2-N-di(propan-2-yl)benzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-9(2)15-13(17)11-7-5-6-8-12(11)14(18)16-10(3)4/h5-10H,1-4H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYLYWSIWFBBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357489 | |

| Record name | N,N'-Diisopropylphthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Diisopropylphthalamide | |

CAS RN |

38228-97-6 | |

| Record name | N,N'-Diisopropylphthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide](/img/structure/B1595205.png)